molecular formula C10H20ClNO2 B14760699 Atagabalin HCl

Atagabalin HCl

Cat. No.: B14760699
M. Wt: 221.72 g/mol
InChI Key: MJEPQHYIBKJJGY-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atagabalin hydrochloride is a compound developed by Pfizer, related to gabapentin, and known for its binding to the α2δ calcium channels (1 and 2). It was initially under development for the treatment of insomnia but was discontinued following unsatisfactory trial results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atagabalin hydrochloride involves the preparation of its free base form, followed by conversion to the hydrochloride salt. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production methods for atagabalin hydrochloride would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps, such as crystallization or chromatography, would be employed to isolate the final product .

Chemical Reactions Analysis

Reaction Steps and Conditions

The synthesis involves several HCl-mediated reactions:

  • Lactam hydrolysis :

    • Reagent : 6N HCl

    • Conditions : Reflux for 4 hours, followed by dilution and extraction .

  • Curtius reaction :

    • Reagent : Aqueous HCl

    • Conditions : Hydrolysis of isocyano groups to amino esters .

  • Purification :

    • Reagent : Hydrochloric acid (3 mol/L)

    • Conditions : Reaction at 85–100°C for 5 hours, followed by separation and concentration .

Key Reaction Data

Step Reagents Conditions Outcome
Lactam hydrolysis6N HCl, 1,4-dioxaneReflux for 4 hoursFormation of Atagabalin HCl
Curtius reactionAqueous HClHydrolysis of isocyano groupAmino ester intermediate
Anion exchangeHydrochloric acid (3 mol/L)85–100°C for 5 hoursIsolation of hydrochloride salt

Stability and Kinetics

While explicit kinetic data for this compound degradation is unavailable in the provided sources, related compounds like gabapentin exhibit pH-dependent stability. For example:

  • pH dependence : Thiamine analogs show faster degradation at higher pH (e.g., pH 6 vs. pH 3) .

  • Concentration effects : Higher concentrations (e.g., 20 mg/mL vs. 1 mg/mL) accelerate degradation in similar systems .

These trends suggest this compound may follow analogous stability patterns, though specific studies are lacking.

Structural and Functional Context

This compound (C₁₀H₁₉NO₂) is a cyclopentane-derived compound structurally related to gabapentin. Its synthesis involves forming a hydrochloride salt to enhance solubility and stability, a common practice in pharmaceuticals .

Mechanism of Action

Atagabalin hydrochloride exerts its effects by binding to the α2δ subunits of voltage-dependent calcium channels (VDCCs). This binding modulates the activity of the calcium channels, leading to changes in calcium ion flow and subsequent cellular effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to affect slow-wave sleep and has potential therapeutic applications for insomnia .

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for characterizing the purity and stability of Atagabalin HCl under varying storage conditions?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) detection is recommended for assessing purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity. Stability studies should employ accelerated degradation conditions (e.g., elevated temperature, humidity) followed by chromatographic analysis to track degradation products. Differential scanning calorimetry (DSC) can assess thermal stability .
  • Key Considerations : Ensure calibration with certified reference standards and validate methods per ICH guidelines (e.g., specificity, linearity, precision).

Q. How should researchers design in vitro experiments to evaluate this compound’s binding affinity to α2δ subunits of voltage-gated calcium channels?

  • Methodological Answer : Use radioligand binding assays with tritiated gabapentin (a structural analog) as a competitive ligand in transfected cell lines (e.g., HEK293 expressing α2δ-1/2 subunits). Include negative controls (e.g., untransfected cells) and validate results via saturation and competition binding experiments. Data should be analyzed using nonlinear regression to calculate IC₅₀ and Ki values .
  • Key Considerations : Account for nonspecific binding by including excess unlabeled ligand.

Q. What protocols ensure reproducibility in synthesizing this compound for preclinical studies?

  • Methodological Answer : Follow a stepwise synthetic route with intermediate purification via recrystallization or column chromatography. Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates using Fourier-transform infrared spectroscopy (FTIR) and thin-layer chromatography (TLC). Final product purity must exceed 98% (verified by HPLC) .
  • Key Considerations : Adhere to Good Laboratory Practices (GLP) and maintain batch records for traceability.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of this compound across species?

  • Methodological Answer : Conduct interspecies comparative studies using standardized dosing regimens and bioanalytical methods (e.g., LC-MS/MS for plasma concentration analysis). Apply physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences (e.g., cytochrome P450 enzyme activity). Validate findings with in vitro hepatocyte assays to assess metabolic stability .
  • Key Considerations : Include covariates like protein binding and tissue distribution in models.

Q. What experimental strategies mitigate off-target effects of this compound in neuropathic pain models?

  • Methodological Answer : Employ CRISPR/Cas9 gene editing to knockout α2δ subunits in control groups, isolating target-specific effects. Use behavioral assays (e.g., von Frey filament tests) combined with electrophysiological recordings to differentiate central vs. peripheral mechanisms. Cross-validate results with selective α2δ antagonists .
  • Key Considerations : Control for confounding variables (e.g., stress-induced analgesia) through randomized blinding.

Q. How should researchers address discrepancies in dose-response relationships between preclinical and clinical trials?

  • Methodological Answer : Perform meta-analyses of existing data to identify outliers or confounding factors (e.g., species-specific bioavailability). Design translational studies using humanized animal models or microdosing trials with accelerated mass spectrometry (AMS) to bridge efficacy gaps. Apply Bayesian statistical frameworks to refine dose predictions .
  • Key Considerations : Adjust for interspecies scaling factors (e.g., body surface area).

Q. Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing this compound’s efficacy in heterogeneous neuropathic pain cohorts?

  • Methodological Answer : Use mixed-effects models to account for inter-individual variability (e.g., pain etiology, comorbidities). Stratify data by biomarkers (e.g., CSF concentration of neuropeptides) and apply machine learning algorithms (e.g., random forests) to identify predictive subgroups. Report effect sizes with 95% confidence intervals .
  • Key Considerations : Pre-register analysis plans to avoid data dredging.

Q. How can researchers validate contradictory findings in this compound’s modulation of neurotransmitter release?

  • Methodological Answer : Replicate experiments using orthogonal methods: microdialysis for in vivo neurotransmitter measurement and amperometric detection in brain slices. Perform power analyses to ensure adequate sample sizes and use blinded data acquisition to reduce bias .
  • Key Considerations : Use standardized buffer conditions to minimize experimental noise.

Q. Ethical & Regulatory Considerations

Q. What safeguards are critical when designing human trials for this compound’s anxiolytic effects?

  • Methodological Answer : Implement double-blinding, placebo-controlled designs with rigorous adverse event monitoring. Predefine stopping rules for severe side effects (e.g., suicidal ideation). Obtain informed consent with clear communication of withdrawal risks and use Data Safety Monitoring Boards (DSMBs) for interim analyses .
  • Key Considerations : Align protocols with FDA/EMA guidelines for CNS-targeting compounds.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-7-3-10(6-11,4-8(7)2)5-9(12)13;/h7-8H,3-6,11H2,1-2H3,(H,12,13);1H/t7-,8-;/m0./s1

InChI Key

MJEPQHYIBKJJGY-WSZWBAFRSA-N

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN.Cl

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.